Cas no 1189372-89-1 (5-(cyclopropylethynyl)pyridin-3-ylboronic acid)
5-(cyclopropylethynyl)pyridin-3-ylboronic acid Chemical and Physical Properties
Names and Identifiers
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- (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid
- [5-(2-cyclopropylethynyl)pyridin-3-yl]boronic acid
- 5-(cyclopropylethynyl)pyridin-3-ylboronic acid
- AK123384
- KB-41033
- QC-2133
- RL00735
- RW2914
-
- MDL: MFCD16039334
- Inchi: 1S/C10H10BNO2/c13-11(14)10-5-9(6-12-7-10)4-3-8-1-2-8/h5-8,13-14H,1-2H2
- InChI Key: ZSAAVBWXCOPIJO-UHFFFAOYSA-N
- SMILES: OB(C1=CN=CC(=C1)C#CC1CC1)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
5-(cyclopropylethynyl)pyridin-3-ylboronic acid Security Information
- Storage Condition:Sealed in dry,2-8°C
5-(cyclopropylethynyl)pyridin-3-ylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029194747-1g |
(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid |
1189372-89-1 | 95% | 1g |
$508.80 | 2023-09-04 | |
| Chemenu | CM109625-1g |
(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid |
1189372-89-1 | 95% | 1g |
$485 | 2021-08-06 | |
| TRC | B424375-10mg |
5-(Cyclopropylethynyl)pyridin-3-ylboronic Acid |
1189372-89-1 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B424375-50mg |
5-(Cyclopropylethynyl)pyridin-3-ylboronic Acid |
1189372-89-1 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B424375-100mg |
5-(Cyclopropylethynyl)pyridin-3-ylboronic Acid |
1189372-89-1 | 100mg |
$ 340.00 | 2022-06-07 | ||
| Ambeed | A959490-1g |
(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid |
1189372-89-1 | 98+% | 1g |
$417.0 | 2024-04-25 | |
| Chemenu | CM109625-1g |
(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid |
1189372-89-1 | 95% | 1g |
$558 | 2023-11-23 | |
| eNovation Chemicals LLC | D382256-250mg |
5-(cyclopropylethynyl)pyridin-3-ylboronic acid |
1189372-89-1 | 95% | 250mg |
$328 | 2025-02-21 | |
| eNovation Chemicals LLC | D382256-250mg |
5-(cyclopropylethynyl)pyridin-3-ylboronic acid |
1189372-89-1 | 95% | 250mg |
$328 | 2024-05-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1190095-1g |
(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid |
1189372-89-1 | 98+% | 1g |
¥4524.00 | 2024-08-09 |
5-(cyclopropylethynyl)pyridin-3-ylboronic acid Suppliers
5-(cyclopropylethynyl)pyridin-3-ylboronic acid Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 5-(cyclopropylethynyl)pyridin-3-ylboronic acid
Introduction to 5-(cyclopropylethynyl)pyridin-3-ylboronic acid (CAS No: 1189372-89-1)
5-(cyclopropylethynyl)pyridin-3-ylboronic acid is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical and materials chemistry due to its unique structural features and versatile reactivity. The compound, identified by its CAS number 1189372-89-1, is characterized by a pyridine core substituted with a cyclopropylethynyl moiety and a boronic acid functional group at the 3-position. This combination of structural elements imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in drug discovery and advanced material applications.
The pyridine ring is a common pharmacophore in medicinal chemistry, known for its ability to interact with biological targets through hydrogen bonding and hydrophobic effects. The presence of the cyclopropylethynyl group introduces both rigidity and electron-deficient characteristics to the molecule, which can influence its binding affinity and metabolic stability. The boronic acid functionality, on the other hand, makes 5-(cyclopropylethynyl)pyridin-3-ylboronic acid particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely employed in constructing complex organic molecules.
Recent advancements in synthetic methodologies have highlighted the utility of this compound in the development of novel therapeutics. For instance, researchers have leveraged its reactivity to synthesize substituted pyridines that exhibit promising biological activities. The cyclopropylethynyl moiety has been shown to enhance the binding interactions of small molecules with target proteins, potentially improving drug efficacy. Additionally, the boronic acid group allows for further functionalization through palladium-catalyzed reactions, enabling the creation of diverse molecular architectures.
In the realm of materials science, 5-(cyclopropylethynyl)pyridin-3-ylboronic acid has been explored for its potential applications in organic electronics. The compound's ability to participate in π-stacking interactions and its electron-deficient nature make it a suitable candidate for designing organic semiconductors and light-emitting diodes (OLEDs). Recent studies have demonstrated its incorporation into thin-film transistors (TFTs), where it contributes to improved charge transport properties. These findings underscore the compound's versatility beyond pharmaceutical applications.
The synthesis of 5-(cyclopropylethynyl)pyridin-3-ylboronic acid typically involves multi-step processes that require precise control over reaction conditions. Key steps often include the preparation of the cyclopropylethynyl intermediate followed by its coupling to the pyridine scaffold. Advanced techniques such as transition-metal catalysis and flow chemistry have been employed to optimize yields and purity. The boronic acid derivative is particularly sensitive to hydrolysis, necessitating careful handling under inert conditions to maintain its integrity.
From a computational chemistry perspective, virtual screening methods have been utilized to identify potential bioactive scaffolds derived from 5-(cyclopropylethynyl)pyridin-3-ylboronic acid. Molecular docking studies have revealed promising interactions with various biological targets, including enzymes and receptors implicated in diseases such as cancer and inflammation. These computational insights have guided experimental efforts toward designing more potent and selective inhibitors.
The environmental impact of using organoboron compounds like 5-(cyclopropylethynyl)pyridin-3-ylboronic acid has also been a point of consideration. While boron-containing compounds are generally biodegradable, their persistence in certain environments warrants careful disposal practices. Researchers are actively investigating greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents.
Future directions in the study of this compound may focus on expanding its applications in medicinal chemistry and materials science. Exploration of novel derivatives could yield compounds with enhanced pharmacological properties or improved material performance. Additionally, interdisciplinary approaches combining organic synthesis with bioinformatics could accelerate the discovery process by integrating experimental data with computational predictions.
In conclusion, 5-(cyclopropylethynyl)pyridin-3-ylboronic acid (CAS No: 1189372-89-1) represents a fascinating example of how structural complexity can be leveraged to develop innovative solutions in chemistry. Its unique combination of functional groups makes it a versatile building block for drug discovery and advanced materials, while ongoing research continues to uncover new possibilities for its application.
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